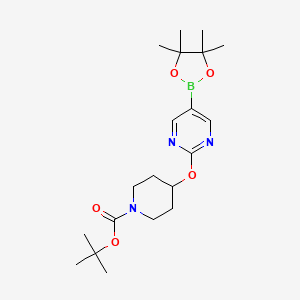

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate

Beschreibung

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate is a boronic ester-containing compound featuring:

- A piperidine core protected by a tert-butoxycarbonyl (Boc) group.

- A pyrimidine ring linked via an oxygen atom at the 2-position.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at the pyrimidine’s 5-position.

This structure makes it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl systems, particularly in pharmaceutical intermediates .

Eigenschaften

Molekularformel |

C20H32BN3O5 |

|---|---|

Molekulargewicht |

405.3 g/mol |

IUPAC-Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]oxypiperidine-1-carboxylate |

InChI |

InChI=1S/C20H32BN3O5/c1-18(2,3)27-17(25)24-10-8-15(9-11-24)26-16-22-12-14(13-23-16)21-28-19(4,5)20(6,7)29-21/h12-13,15H,8-11H2,1-7H3 |

InChI-Schlüssel |

MXEODFBZFCEJLX-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-Butyl-4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidin-1-carboxylat umfasst in der Regel mehrere Schritte:

Ausgangsmaterial: Die Synthese beginnt mit tert-Butyl-4-hydroxypiperidin-1-carboxylat.

Bildung des Pyrimidinrests: Das Hydroxypiperidin wird unter basischen Bedingungen mit einem Pyrimidinderivat umgesetzt, um die Pyrimidinyletherbindung zu bilden.

Einführung des Boronsäureesters:

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, ist aber auf den großen Maßstab optimiert. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren zur Steigerung der Reaktionsausbeute und Effizienz. Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und Drücken durchgeführt, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring.

Kupplungsreaktionen: Die Boronsäureestergruppe macht sie für Suzuki-Miyaura-Kupplungsreaktionen geeignet, die in der Bildung von Kohlenstoff-Kohlenstoff-Bindungen weit verbreitet sind.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu erhalten.

Häufige Reagenzien und Bedingungen

Palladiumkatalysatoren: Werden in Kupplungsreaktionen verwendet.

Basen: Wie Kaliumcarbonat, verwendet in Substitutionsreaktionen.

Oxidationsmittel: Wie Wasserstoffperoxid für Oxidationsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Piperidine und Pyrimidine, die zur Synthese komplexerer Moleküle weiter verwendet werden können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Studies have demonstrated that compounds containing the dioxaborolane moiety exhibit promising anticancer properties. The incorporation of the pyrimidine and piperidine structures enhances biological activity. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research indicates that the compound may interfere with cellular signaling pathways critical for cancer cell proliferation and survival .

1.2 Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural components contribute to its effectiveness against a range of bacterial strains. In vitro studies indicate that it can disrupt bacterial cell membranes, leading to cell death . This application is particularly relevant in the context of rising antibiotic resistance.

Materials Science

2.1 Polymer Chemistry

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate is utilized in the synthesis of advanced polymers. The dioxaborolane group serves as a versatile building block for creating cross-linked polymer networks with enhanced mechanical properties. These materials are being explored for applications in coatings and adhesives due to their durability and resistance to environmental degradation .

2.2 Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved charge transport and light emission characteristics in these devices .

Case Studies

3.1 Case Study: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

3.2 Case Study: Antimicrobial Testing

In a collaborative study with several universities, researchers tested the antimicrobial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent .

Wirkmechanismus

The mechanism by which this compound exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, its interactions with molecular targets can modulate enzyme activity or receptor binding, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following compounds share the piperidine-Boc backbone and boronic ester but differ in heterocycles, linkers, or substituents:

Stability and Handling

Biologische Aktivität

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 470478-90-1 |

| Molecular Formula | C₁₆H₃₀BNO₄ |

| Molecular Weight | 311.22 g/mol |

| Purity | >98% (HPLC) |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrimidine and piperidine moieties suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Receptor Modulation : It could act on G-protein coupled receptors (GPCRs), influencing various signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

- Antimicrobial Properties : Some pyrimidine derivatives have demonstrated effective antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.25 to 1 μg/mL .

- Inhibition of Metastasis : In vivo studies showed that compounds with similar structures inhibited lung metastasis in mouse models more effectively than established treatments like TAE226 .

Case Studies

Several case studies have explored the biological effects of related compounds:

- Case Study on Anticancer Efficacy :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.